2-Chloro-7-iodo-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
2-Chloro-7-iodo-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Preparation Methods
The synthesis of 2-Chloro-7-iodo-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloropyrimidine with iodine and a methylsulfonyl group under specific conditions. The reaction conditions often include the use of catalysts such as palladium and bases like sodium carbonate to facilitate the coupling reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Chloro-7-iodo-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced with different aryl or alkyl groups using boron reagents.
Scientific Research Applications
2-Chloro-7-iodo-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including kinase inhibitors and antiviral agents.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic materials.
Biological Research: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Chloro-7-iodo-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
2-Chloro-7-iodo-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine can be compared with other pyrrolopyrimidine derivatives, such as:
2-Chloro-5-(methylsulfonyl)-7H-pyrrolo[3,2-d]pyrimidine: Lacks the iodine atom, which may affect its reactivity and biological activity.
2-Iodo-5-(methylsulfonyl)-7H-pyrrolo[3,2-d]pyrimidine: Lacks the chlorine atom, which may influence its electronic properties and coupling reactions.
2-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine: Lacks the methylsulfonyl group, which may alter its solubility and interaction with biological targets.
Properties
Molecular Formula |
C7H5ClIN3O2S |
---|---|
Molecular Weight |
357.56 g/mol |
IUPAC Name |
2-chloro-7-iodo-5-methylsulfonylpyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H5ClIN3O2S/c1-15(13,14)12-3-4(9)6-5(12)2-10-7(8)11-6/h2-3H,1H3 |
InChI Key |
NDEWRWPXOZQNJS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1C=C(C2=NC(=NC=C21)Cl)I |
Origin of Product |
United States |
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